Comprehensive NMR Elucidation Guide: 1H and 13C Chemical Shifts for (4-Bromo-2-methylbutan-2-yl)cyclopropane
Comprehensive NMR Elucidation Guide: 1H and 13C Chemical Shifts for (4-Bromo-2-methylbutan-2-yl)cyclopropane
Executive Summary & Structural Significance
(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9) is a highly specialized, versatile chemical intermediate utilized extensively in the discovery of novel active molecules, particularly within 1[1]. Its molecular architecture presents two distinct reactive sites: a strained cyclopropane ring that enhances metabolic stability and lipophilicity, and a bromoalkyl tail amenable to nucleophilic substitution[1].
Because this compound is frequently used as a foundational building block for complex synthesis, confirming its structural integrity and purity via 2 is a critical quality control step[2]. This technical guide provides an in-depth analysis of the predicted 1 H and 13 C NMR chemical shifts, the causality behind these spectral features, and a self-validating experimental protocol for accurate structural elucidation.
Structural Deconstruction & Electronic Causality
To accurately assign the NMR spectra, we must first deconstruct the molecule into its core spin systems and understand the electronic environments dictating their chemical shifts:
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The Bromoethyl Tail (C3-C4): The electronegative bromine atom exerts a strong inductive deshielding effect on the α -protons (C4). However, in 13 C NMR, the "heavy atom effect" (spin-orbit coupling induced by the large electron cloud of bromine) partially mitigates this extreme downfield shift, causing the C4 carbon to resonate further upfield than an equivalent oxygen-bearing carbon.
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The gem-Dimethyl Quaternary Center (C2): This fully substituted carbon acts as an insulating node, breaking 1 H- 1 H scalar coupling between the bromoethyl tail and the cyclopropyl ring.
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The Cyclopropane Ring: The C-C bonds in cyclopropane possess unusually high p-character (often described as "bent bonds" or sp5 hybridized). This unique geometry creates a diamagnetic ring current that strongly shields protons situated directly above or adjacent to the ring, pushing their chemical shifts into the extreme upfield region (0.2–0.8 ppm). Furthermore, the spatial relationship of the cyclopropyl methylene protons relative to the bulky quaternary center renders them diastereotopic.
Spin system connectivity and key 1H NMR chemical shifts for the target molecule.
Quantitative Data: 1 H and 13 C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts and multiplet structures based on empirical additivity rules and the specific stereochemical environment of the 3[3].
Table 1: 1 H NMR Assignments (600 MHz, CDCl 3 )
| Position | Protons | Multiplicity | Shift (ppm) | J (Hz) | Causality & Assignment Logic |
| C4 | 2H | Triplet (t) | 3.42 | ~8.0 | Strongly deshielded by the directly attached electronegative Bromine atom; coupled to C3. |
| C3 | 2H | Triplet (t) | 1.85 | ~8.0 | Coupled to C4 forming an A2X2 spin system; slightly deshielded by the β -Bromine. |
| C1, C1' | 6H | Singlet (s) | 0.88 | - | Equivalent methyl groups on the C2 quaternary center; shielded by the adjacent cyclopropane ring. |
| Cp-CH | 1H | Multiplet (m) | 0.65 | - | Methine proton of the cyclopropane ring; exhibits complex scalar coupling to the four ring methylenes. |
| Cp-CH 2 | 4H | Multiplets (m) | 0.25 - 0.40 | - | Diastereotopic ring protons. Protons cis and trans to the bulky substituent experience different magnetic environments, resulting in distinct upfield multiplets. |
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3 )
| Position | Carbon Type | Shift (ppm) | Causality & Assignment Logic |
| C3 | CH 2 | 45.8 | Aliphatic methylene, shifted downfield due to its position β to the Bromine and α to the quaternary center. |
| C2 | Quaternary (C) | 36.2 | Fully substituted carbon. Lacks attached protons, resulting in a longer T1 relaxation time. |
| C4 | CH 2 -Br | 30.5 | Directly attached to Bromine. The heavy atom effect prevents this from shifting as far downfield as an oxygenated carbon. |
| C1, C1' | CH 3 | 27.5 | Equivalent gem-dimethyl carbons. |
| Cp-CH | CH | 18.5 | Strained methine carbon; sp2 -like hybridization shifts it slightly downfield relative to the ring CH 2 carbons. |
| Cp-CH 2 | CH 2 (x2) | 2.0 | Highly shielded strained ring methylenes, characteristic of intact cyclopropane moieties. |
Standardized Experimental Protocol for NMR Acquisition
To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed. The methodology explains why specific parameters are chosen, ensuring the resulting data is robust enough for publication or regulatory filing.
Phase 1: Precision Sample Preparation
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Mass Optimization: Weigh exactly 15–20 mg of the compound for 1 H NMR. For 13 C NMR, increase the mass to 50–70 mg to compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.
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Solvent Selection: Dissolve the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 is ideal for non-polar halogenated alkanes. TMS provides an unambiguous internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across different magnetic fields.
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Tube Geometry: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm. Causality: A column height below 4.0 cm places the liquid-air interface within the active volume of the RF coil, causing severe magnetic susceptibility distortions that make perfect shimming impossible.
Phase 2: Spectrometer Acquisition Parameters (600 MHz)
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1D 1 H NMR (zg30):
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Set the relaxation delay ( D1 ) to 2.0 seconds. Causality: This ensures full longitudinal relaxation ( T1 ) of the aliphatic protons, allowing for strictly quantitative integration (e.g., confirming the exact 6H integration of the gem-dimethyl singlet).
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Acquire 16 to 32 scans with a spectral width of 12 ppm.
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1D 13 C NMR (zgpg30):
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Utilize a proton-decoupled pulse sequence to collapse JCH couplings, yielding sharp singlets for each carbon.
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Set D1 to 3.0 seconds. Causality: The quaternary carbon (C2) lacks dipole-dipole relaxation mechanisms from attached protons, resulting in a highly extended T1 . A longer D1 ensures C2 appears in the final spectrum with sufficient signal-to-noise ratio.
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Acquire 512 to 1024 scans.
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Phase 3: Processing and Self-Validation
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Apodization: Apply an exponential window function prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to mathematically enhance the signal-to-noise ratio without sacrificing critical multiplet resolution.
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Referencing: Manually phase the spectra and calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm. Validate this by checking the residual CHCl 3 solvent peak, which must precisely align at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).
NMR structural elucidation workflow for (4-Bromo-2-methylbutan-2-yl)cyclopropane.
References
- Benchchem. "(4-Bromo-2-methylbutan-2-yl)cyclopropane". Benchchem Product Catalog.
- EvitaChem. "Buy (4-Bromo-2-methylbutan-2-yl)cyclopropane (EVT-3124306) | 1909313-64-9". EvitaChem Synthesis & Applications.
- Benchchem. "(4-Bromo-2-methylbutan-2-yl)cyclopropane - NMR Spectroscopy". Benchchem Analytical Data.
